![molecular formula C14H16N2O3S B2786599 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 685107-59-9](/img/structure/B2786599.png)
1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that contains a pyrimidine ring with multiple functional groups. This particular compound is notable for its unique structural features, which include methyl groups and a methylsulfanyl-benzyl substituent. The presence of these functional groups imparts the compound with diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting with the formation of the pyrimidine ring:
Step 1: : Cyclization of suitable dicarbonyl precursors in the presence of ammonia or primary amines.
Step 2: : Introduction of methyl groups at the 1 and 3 positions, possibly through alkylation reactions using methyl halides or methylating agents.
Step 3: : Attachment of the 4-(methylsulfanyl)benzyl group, potentially via a Friedel-Crafts alkylation reaction using a benzyl halide precursor.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes precise control over reaction temperatures, solvent choices, and purification steps like recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reduction of the pyrimidine ring or the methylsulfanyl group.
Substitution: : Nucleophilic substitution at the benzyl position.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Suitable nucleophiles and catalysts, often under basic conditions.
Major Products
Oxidation Products: : Sulfoxide, sulfone derivatives.
Reduction Products: : Reduced pyrimidine derivatives.
Substitution Products: : Various nucleophile-substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition Studies: : Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: : Investigated for potential therapeutic properties.
Industry
Material Science: : Used in the development of specialized materials with specific properties.
Mecanismo De Acción
The compound's mechanism of action is largely determined by its interaction with biological molecules. It can bind to specific molecular targets, such as enzymes or receptors, and inhibit their activity. The pathways involved often include signal transduction and metabolic pathways, which can lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
5-(4-methylbenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
And there you have it—a comprehensive rundown of 1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. Care to dive deeper into any of these sections?
Propiedades
IUPAC Name |
1,3-dimethyl-5-[(4-methylsulfanylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-7,11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGJXANIUIVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
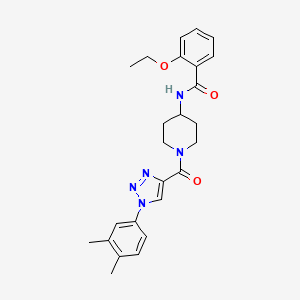
![3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2786517.png)
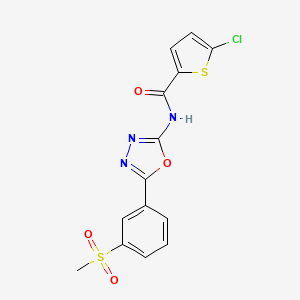
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2786519.png)
![1-(Diphenylmethyl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2786521.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2786523.png)
![ethyl 5-[2-(4-fluorophenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786524.png)
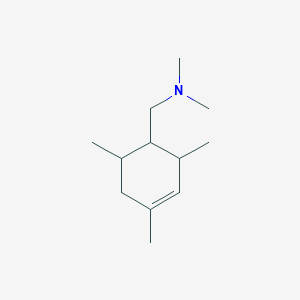
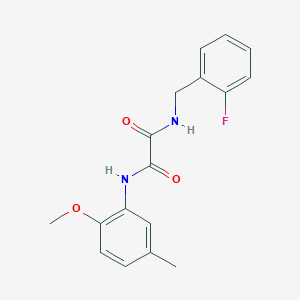
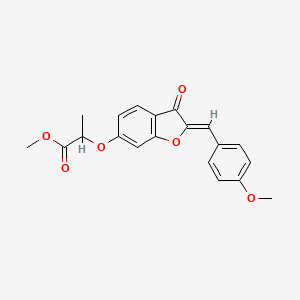
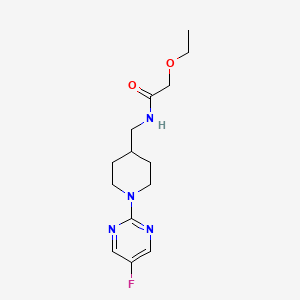
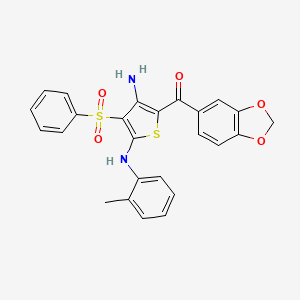
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2786535.png)
